Quercetin 3,4'-dimethyl ether
Overview
Description
NSC-106970, also known as Quercetin 3,4’-dimethyl ether, is a flavonoid compound found in many plants and fruits. It is a derivative of quercetin, a well-known flavonoid with various biological activities. The molecular formula of NSC-106970 is C17H14O7, and it has a molecular weight of 330.29 g/mol .
Mechanism of Action
Quercetin 3,4’-dimethyl ether, also known as 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxy-4H-chromen-4-one, is a dimethoxyflavone that can be isolated from Combretum quadrangulare . This compound has been found to have significant biological activity, including anti-tumor and anti-inflammatory effects .
Target of Action
Quercetin 3,4’-dimethyl ether primarily targets the TRAIL resistance in cells . It enhances the expression of DR5 , a death receptor, which plays a crucial role in inducing apoptosis in cancer cells .
Mode of Action
The compound interacts with its targets by enhancing the expression of DR5 . This interaction overcomes TRAIL resistance, a common mechanism by which cancer cells evade apoptosis . By enhancing DR5 expression, Quercetin 3,4’-dimethyl ether promotes apoptosis, leading to the death of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by Quercetin 3,4’-dimethyl ether is the apoptosis pathway . By enhancing DR5 expression, the compound triggers apoptosis in cancer cells . This leads to downstream effects such as the reduction of tumor growth and proliferation .
Result of Action
The primary result of Quercetin 3,4’-dimethyl ether’s action is the induction of apoptosis in cancer cells . This leads to a reduction in tumor growth and proliferation . Additionally, the compound has been found to have anti-inflammatory activity , which could contribute to its overall anti-tumor effects.
Biochemical Analysis
Biochemical Properties
Quercetin 3,4’-dimethyl ether interacts with various enzymes, proteins, and other biomolecules. It has been shown to exert inhibitory activity against cellular senescence, which was confirmed by senescence-associated β-galactosidase (SA-β-gal) activity, p53 and p21 protein levels, and intracellular ROS levels .
Cellular Effects
Quercetin 3,4’-dimethyl ether has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit cellular senescence in human umbilical vein endothelial cells (HUVECs) . This suggests that Quercetin 3,4’-dimethyl ether may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Quercetin 3,4’-dimethyl ether exerts its effects through various mechanisms. It has been shown to enhance DR5 expression, which helps to overcome TRAIL resistance, suggesting a potential anti-tumor activity .
Preparation Methods
NSC-106970 can be synthesized through various synthetic routes. One common method involves the reaction of quercetin with in situ formed electrophilic N-alkoxycarbonylazolium ions. This reaction is typically carried out in a one-pot manner, making it an efficient and accessible method for synthesizing quercetin-based derivatives. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C).
Chemical Reactions Analysis
NSC-106970 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and various halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NSC-106970 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: It is used in the production of various pharmaceuticals and as a component in health supplements.
Comparison with Similar Compounds
NSC-106970 is unique compared to other similar compounds due to its specific molecular structure and biological activities. Similar compounds include:
Properties
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-12-4-3-8(5-10(12)19)16-17(23-2)15(21)14-11(20)6-9(18)7-13(14)24-16/h3-7,18-20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPZNFOLWQEVQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10418970 | |
Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10418970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33429-83-3 | |
Record name | Quercetin 3,4′-dimethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33429-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 106970 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033429833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 33429-83-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10418970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Quercetin 3,4'-dimethyl ether in stingless bee honey?
A1: Research suggests this compound, alongside other flavonoids, plays a crucial role in the antimicrobial properties of stingless bee honey. Honey samples with high bioactivity and crystallizations were found to contain this flavonoid. In contrast, samples lacking antimicrobial activity were devoid of flavonoids and instead, enriched with phenylethylamides. This suggests that the presence of this compound, and flavonoids in general, may be a key indicator of antimicrobial potency in this type of honey. []
Q2: Has this compound demonstrated any potential for treating malaria?
A2: Molecular docking studies have investigated this compound as a potential inhibitor of Plasmodium falciparum Enoyl Acyl Carrier Protein Reductase (PfENR), a key enzyme for the malaria parasite. The studies revealed a relatively low free energy (ΔG) value of -11.6 kcal/mol, suggesting the compound binds stably to PfENR. This stable binding, indicated by hydrogen bond formation, suggests this compound could be a promising candidate for further research in developing antimalarial drugs. [, ]
Q3: Beyond honey and malaria, where else has this compound been discovered in nature?
A3: this compound has been isolated from various plant sources. These include:
- Clausena anisata: This plant, known for its ethnopharmacological properties, contains this compound alongside other bioactive compounds like clausine B and clausenocoumarin. []
- Myoporum bontioides: This plant species, native to the northernmost region of the Myoporaceae family, contains this compound as one of its fourteen foliar flavonoids. []
- Punica granatum (Pomegranate) peels: This common fruit peel contains a diverse profile of flavonoids and phenolics, including this compound. []
- Bidens pilosa: This plant yielded 18 compounds, including the new chalcone glycoside, with this compound identified as one of the isolated components. []
- Punica granatum bark: This study identified this compound-7-O-α-Larabinofuranosyl (1→6)-ß-D-glucopyranoside, a new flavonoid diglycoside. []
- Artemisia absinthium (Wormwood): This plant, traditionally used for medicinal purposes, yielded six compounds including this compound. []
Q4: Are there analytical methods for identifying and characterizing this compound?
A4: Yes, several analytical techniques are employed to identify and characterize this compound, including:
- Liquid chromatography–mass spectrometry (LC-MS/MS): This method is highly effective in separating and identifying this compound within complex mixtures like honey and plant extracts. []
- Nuclear magnetic resonance (NMR) spectroscopy: This technique provides detailed structural information about this compound, including the arrangement of atoms and functional groups. []
- Fourier transform infrared spectroscopy (FTIR): FTIR analysis helps determine the functional groups present in this compound based on its characteristic infrared absorption patterns. []
- High-performance liquid chromatography (HPLC): This technique is useful for separating and quantifying this compound from other compounds in plant extracts. []
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